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Compound of Interest

Compound Name: Lanthanum--nickel (2/7)

Cat. No.: B15484396

This technical guide provides an in-depth overview of the thermodynamic properties associated
with the formation of the intermetallic compound La2Ni7. The content is tailored for
researchers, scientists, and professionals in drug development who require a thorough
understanding of the material's stability and energetics. This document summarizes key
guantitative data, details experimental and computational methodologies, and visualizes the
workflow for determining these properties.

Thermodynamic Data for La2Ni7 Formation

The thermodynamic stability of an intermetallic compound is fundamentally described by its
standard enthalpy of formation (AHf°), standard entropy of formation (ASf°), and standard
Gibbs free energy of formation (AGf°). These values dictate the spontaneity of the compound's
formation from its constituent elements and its stability relative to other phases.

The formation of La2Ni7 from its pure elements can be represented by the following reaction:
2La(s) + 7 Ni(s) - La2Ni7 (s)

Quantitative thermodynamic data for this reaction, obtained from computational and assessed
sources, are summarized below.

Table 1: Calculated Enthalpy of Formation for La2Ni7
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Enthalpy of
Enthalpy of .
. Formation
Formation
(AHf°) per
Compound Method (AHf°) per Reference
mole of

mole of atoms .
formula unit

(kJ/imol)
(kd/mol)
Density [Calculations by
La2Ni7 Functional -33.0 -297.0 Paul-Boncour et
Theory (DFT) al. (2020)]

Table 2: Assessed Thermodynamic Properties of La2Ni7 Formation at 298.15 K from
CALPHAD

Value per mole of .
Property Symbol . Units
formula unit

Enthalpy of Formation  AHf° -295,380 J/mol

Entropy of Formation ASf° -10.85 J/(mol-K)

Gibbs Free Energy of
) AGTF° -292,145 J/mol
Formation

Note: The values in Table 2 are derived from the Gibbs energy function for the La2Ni7 phase
as determined through the CALPHAD (Calculation of Phase Diagrams) method, which provides
a self-consistent thermodynamic database for the La-Ni system.[1]

Experimental and Computational Methodologies

The determination of thermodynamic properties for intermetallic compounds like La2Ni7
involves a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Calorimetry
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Calorimetry is the primary experimental method for directly measuring the enthalpy of
formation.[2]

» Direct Reaction Calorimetry:

o Principle: This method measures the heat released or absorbed during the direct synthesis
of the compound from its constituent elements inside a high-temperature calorimeter.[2]

o Methodology:

High-purity lanthanum and nickel powders are precisely weighed in the stoichiometric
ratio (2:7) and thoroughly mixed.

= The mixture is pressed into a pellet.

» The pellet is dropped from room temperature into the calorimeter, which is held at a high
temperature (e.g., 1473 K) sufficient to initiate and complete the formation reaction.

= The heat effect of the reaction is measured.

» A separate experiment is conducted to measure the heat content of the formed La2Ni7
compound by dropping it from room temperature to the calorimeter temperature.

» The standard enthalpy of formation at 298.15 K is calculated by subtracting the heat
content of the product from the heat of the formation reaction, according to Hess's law.

[3]
e Solution Calorimetry:

o Principle: This technique involves dissolving the intermetallic compound and its pure
constituent elements in a suitable solvent (e.g., a molten metal like aluminum or tin) and
measuring the respective heats of solution.[4][5]

o Methodology:

» Three separate experiments are performed:
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» Dissolving a known mass of La2Ni7 in the molten solvent and measuring the heat of
solution (AHsol, La2Ni7).

» Dissolving a stoichiometric amount of pure lanthanum (2 moles) in the same solvent
and measuring its heat of solution (AHsol, La).

» Dissolving a stoichiometric amount of pure nickel (7 moles) in the same solvent and
measuring its heat of solution (AHsol, Ni).

» The enthalpy of formation is then calculated using the following thermochemical cycle:
AHf°(La2Ni7) = (2 * AHsol, La + 7 * AHsol, Ni) - AHsol, La2Ni7[5]

2. Electromotive Force (EMF) Method

The EMF method is a powerful technique for determining the Gibbs free energy of formation,
from which enthalpy and entropy can be derived.[6][7]

e Principle: A galvanic cell is constructed where the material of interest (La2Ni7) is one
electrode, and the pure, more electropositive element (La) is the reference electrode. The
measured EMF of the cell is directly related to the partial Gibbs free energy of lanthanum in
the alloy.

o Methodology:

o A concentration cell is assembled, which can be represented as: La (s) | Solid Electrolyte
(e.g., CaF2-LaF3) | La2Ni7(s) + LaNi5(s) Note: The two-phase mixture (La2Ni7 + LaNi5) is
used to fix the chemical activity of lanthanum.

o The cell is placed in a furnace, and the EMF (E) is measured over a range of
temperatures.

o The partial Gibbs free energy of La in the two-phase region is calculated using the Nernst
equation: AGLa = -nFE where 'n' is the number of electrons transferred (3 for La3*), and 'F'
is the Faraday constant.

o The Gibbs free energy of formation of La2Ni7 can then be calculated by integrating the
Gibbs-Duhem equation across the relevant phase fields of the La-Ni phase diagram.
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o The entropy and enthalpy are determined from the temperature dependence of the EMF:
ASLa = nF(dE/dT) AHLa = -nF[E - T(dE/dT)]

Computational Protocol

Density Functional Theory (DFT)

DFT is a first-principles quantum mechanical modeling method used to calculate the total
energy of a system, from which the enthalpy of formation can be derived.

e Principle: DFT calculations solve the many-body Schrédinger equation in an approximate
way to determine the electronic structure and total energy of a crystal.

o Methodology:

o The total energies of the bulk crystalline structures of La, Ni, and the La2Ni7 intermetallic
compound are calculated.

o The enthalpy of formation (at O K) is then calculated as the difference between the total
energy of the compound and the weighted sum of the total energies of its constituent
elements: AHf(La2Ni7) = Etotal(La2Ni7) - 2 * Etotal(La) - 7 * Etotal(Ni)

Mandatory Visualization

The following diagrams illustrate the logical workflows for determining the thermodynamic
properties of La2Ni7 formation.
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Workflow for Thermodynamic Property Determination of La2Ni7
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Caption: Workflow for determining the thermodynamic properties of La2Ni7 formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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